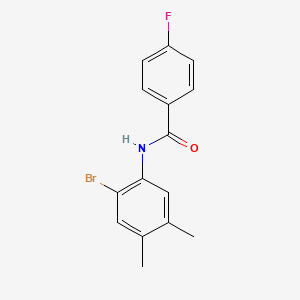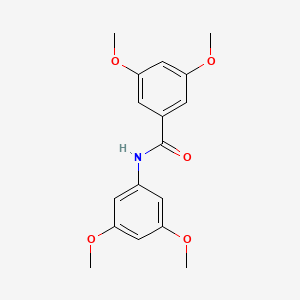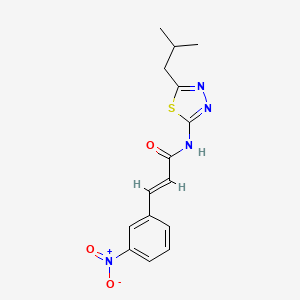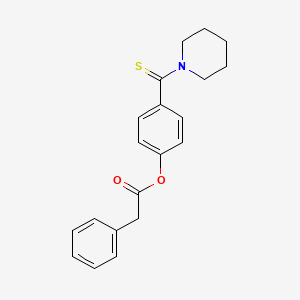
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate, also known as PCTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PCTPA is a thioester derivative of phenyl phenylacetate, which is a well-known drug used to treat various medical conditions.
作用機序
The mechanism of action of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. This results in a decrease in enzyme activity and a subsequent decrease in the production of the enzyme's product.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of neurotransmitter levels. This compound has been shown to decrease the levels of acetylcholine in the brain, which is a neurotransmitter involved in memory and learning. Additionally, this compound has been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in reward and motivation.
実験室実験の利点と制限
One advantage of using 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in lab experiments is its ability to inhibit enzyme activity, which can be useful in the study of enzyme kinetics and protein-ligand interactions. Additionally, this compound has a high binding affinity for proteins, which can be useful in the study of protein-protein interactions. However, one limitation of using this compound in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for the use of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in scientific research. One potential application is the study of the role of this compound in the regulation of neurotransmitter levels in the brain. Additionally, this compound could be used to study the binding affinity of various ligands to proteins, which could lead to the development of new drugs and therapies. Finally, this compound could be used to study the mechanism of action of various enzymes, which could lead to a better understanding of enzyme kinetics and protein-ligand interactions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been shown to inhibit enzyme activity, modulate neurotransmitter levels, and have high binding affinity for proteins. While there are limitations to its use in lab experiments, this compound has several potential future directions for scientific research.
合成法
The synthesis of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate involves the reaction of phenyl phenylacetate with thionyl chloride, followed by the reaction with piperidine. This process results in the formation of this compound, which is a white crystalline solid with a melting point of 102-104°C.
科学的研究の応用
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been used in various scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, this compound has been used to study the binding affinity of various ligands to proteins, including the binding of dopamine to the dopamine transporter.
特性
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-19(15-16-7-3-1-4-8-16)23-18-11-9-17(10-12-18)20(24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSJHHVVOMYSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

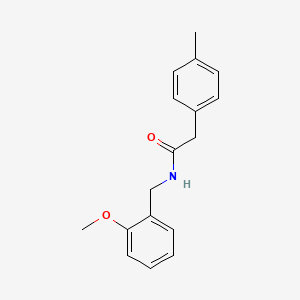
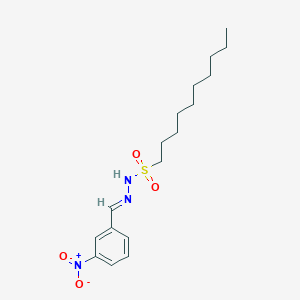
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)

